molecular formula C20H19BrN2O4S B2944991 (Z)-ethyl 2-(6-bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-10-5

(Z)-ethyl 2-(6-bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2944991
CAS No.: 865247-10-5
M. Wt: 463.35
InChI Key: CDWJLRBHHBHOIJ-XDOYNYLZSA-N
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Description

(Z)-ethyl 2-(6-bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic benzothiazole derivative designed for chemical biology and drug discovery research. This compound features a bromo-substituted benzothiazole core, an imino linker, and a phenoxypropanoyl side chain, a structure indicative of its potential as a versatile scaffold for developing bioactive molecules. Its close structural analogs have been investigated in patent literature for their ability to modulate cellular differentiation and are explored for a range of therapeutic areas, suggesting its value in probing fundamental biological pathways . The molecular framework is related to that of known pharmacologically active agents, such as the anthelmintic drug Thiabendazole, which operates by inhibiting specific parasitic enzymes like fumarate reductase . The presence of the bromo substituent at the 6-position offers a reactive handle for further functionalization via cross-coupling reactions, making this compound a valuable intermediate for constructing more complex chemical libraries. The Z-configuration of the imino bond is a critical structural feature that can influence the molecule's biological activity and interaction with target proteins. Researchers can utilize this compound in high-throughput screening, as a building block in synthetic chemistry, and for structure-activity relationship (SAR) studies aimed at novel therapeutics. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-[6-bromo-2-(3-phenoxypropanoylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O4S/c1-2-26-19(25)13-23-16-9-8-14(21)12-17(16)28-20(23)22-18(24)10-11-27-15-6-4-3-5-7-15/h3-9,12H,2,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWJLRBHHBHOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(6-bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • A bromobenzothiazole moiety,
  • An imino linkage,
  • An ethyl acetate group.

This combination suggests potential interactions with biological targets, particularly in cancer therapy.

Biological Activity Overview

Research indicates that compounds similar to (Z)-ethyl 2-(6-bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate exhibit various biological activities, primarily focusing on anticancer effects.

Anticancer Activity

  • Mechanism of Action :
    • The compound may induce cell cycle arrest and apoptosis in cancer cells. Studies have shown that related compounds can inhibit cell proliferation by disrupting the G2-M phase of the cell cycle, leading to increased apoptosis rates in cancer cell lines such as Hep3B and HeLa .
  • Case Studies :
    • In vitro studies demonstrated that benzothiazole derivatives, structurally related to our compound, showed significant cytotoxic effects against various cancer cell lines. For instance, one study reported a derivative inducing a G2-M phase arrest with an efficacy comparable to doxorubicin, a standard chemotherapeutic agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces G2-M phase arrest in Hep3B cells
CytotoxicitySignificant reduction in cell viability in treated cancer cells
Apoptosis InductionPromotes apoptosis through mitochondrial pathways

The proposed mechanisms through which (Z)-ethyl 2-(6-bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate exerts its biological effects include:

  • Inhibition of Cell Proliferation :
    • The compound may inhibit key signaling pathways involved in cell growth and division.
  • Induction of Apoptosis :
    • Activation of caspases and mitochondrial pathways leading to programmed cell death has been observed in related compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of substituted benzothiazole acetates. Below is a detailed comparison with two structurally analogous compounds from the evidence:

Table 1: Structural and Molecular Comparison

Feature Target Compound (Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (Z)-methyl 2-(6-fluoro-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Core structure Benzo[d]thiazole Benzo[d]thiazole Benzo[d]thiazole
Position 6 substituent Bromine (Br) Bromine (Br) Fluorine (F)
Position 2 substituent 3-Phenoxypropanoyl imino (C₆H₅-O-CH₂-CH₂-CO-) 2-(Methylsulfonyl)benzoyl imino (CH₃-SO₂-C₆H₄-CO-) Quinoxaline-2-carbonyl imino (C₈H₅N₂-CO-)
Position 3(2H)-yl group Ethyl acetate (CH₃COOCH₂CH₃) Ethyl acetate (CH₃COOCH₂CH₃) Methyl acetate (CH₃COOCH₃)
Molecular formula Likely ~C₂₀H₁₈BrN₂O₄S (estimated) C₁₉H₁₇BrN₂O₅S₂ C₁₉H₁₃FN₄O₃S
Molecular weight ~501.3 g/mol (estimated) 497.4 g/mol 396.4 g/mol

Key Observations:

Substituent Effects: Electron-withdrawing groups: Bromine (target and ) and fluorine () at position 6 modulate electronic properties. Bromine’s larger size may enhance steric hindrance compared to fluorine. Acyl imino groups: The 3-phenoxypropanoyl group (target) offers flexibility and aromatic interactions, whereas 2-(methylsulfonyl)benzoyl () introduces sulfonyl polarity, and quinoxaline-2-carbonyl () adds aromatic heterocyclic bulk. These differences impact binding affinity and metabolic stability.

Ester Groups: Ethyl acetate (target, ) vs. methyl acetate () alters lipophilicity.

Synthetic Routes: The target compound’s synthesis likely parallels methods in and , involving condensation of brominated precursors with ethyl bromoacetate under reflux (e.g., acetone, 8–12 h) . In contrast, and may require specialized acylating agents (e.g., 2-(methylsulfonyl)benzoyl chloride or quinoxaline-2-carbonyl chloride), reflecting the need for tailored reagents .

Stereochemical Considerations :

  • The Z-configuration is conserved across all compounds, suggesting a preference for this isomer in synthetic pathways or stability under reaction conditions .

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